molecular formula C13H20ClNO B2674361 4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride CAS No. 2044713-59-7

4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride

Cat. No. B2674361
CAS RN: 2044713-59-7
M. Wt: 241.76
InChI Key: XOUAQLMSEBZNTG-UHFFFAOYSA-N
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Description

The compound is a derivative of methoxyphenyl compounds . Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are often used in organic chemistry and dermatology .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For example, a hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Theoretical calculations are often performed to compare with the experimental results .


Chemical Reactions Analysis

Although specific chemical reactions involving this compound are not available, similar compounds have shown to undergo various chemical reactions . For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, has been studied for its absorption, metabolism, and tissue accumulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the optical transmittance spectrum of a grown 4H3MN organic co-crystal was studied using an ocean optics HR 2000 UV–Vis spectrophotometer .

Scientific Research Applications

Electrochemical Behavior of Unsymmetrical Dihydropyridines

Research into the electrochemical behavior of unsymmetrical dihydropyridines, including compounds with methoxycarbonyl and methoxyphenyl groups, has been conducted to understand their reduction and oxidation processes. These studies are significant for developing electrochemical sensors and understanding the electrochemical properties of related compounds (David et al., 1995).

Photocatalytic Degradation of Organic Compounds

The photoassisted Fenton reaction has been applied for the complete oxidation of organic compounds, including those with methoxy and dimethyl groups. This research is crucial for environmental applications, such as water purification and the degradation of persistent organic pollutants (Pignatello & Sun, 1995).

Helical Structure of Oligomers

Studies on the helical structure of oligomers from phenyl isocyanate derivatives, including methoxyphenyl groups, have implications for materials science, particularly in the synthesis of polymers with specific optical properties (Maeda & Okamoto, 1998).

Corrosion Inhibition

Compounds with methoxyphenyl groups have been investigated for their corrosion inhibition performance, which is important for protecting metals and alloys in industrial applications. Such research is crucial for developing more efficient and environmentally friendly corrosion inhibitors (Bentiss et al., 2009).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of similar compounds . For example, Methylamine hydrochloride, a similar compound, has a recommended exposure limit of 5 mg/m^3 over an 8-hour workday .

Future Directions

While specific future directions for this compound are not available, research on similar compounds continues to explore their potential uses . For example, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer .

properties

IUPAC Name

4-(3-methoxyphenyl)-3,3-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-13(2)9-14-8-12(13)10-5-4-6-11(7-10)15-3;/h4-7,12,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUAQLMSEBZNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC=C2)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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